[(3-Chloropyridin-4-yl)methyl](hexyl)amine
Description
BenchChem offers high-quality [(3-Chloropyridin-4-yl)methyl](hexyl)amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(3-Chloropyridin-4-yl)methyl](hexyl)amine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[(3-chloropyridin-4-yl)methyl]hexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19ClN2/c1-2-3-4-5-7-14-9-11-6-8-15-10-12(11)13/h6,8,10,14H,2-5,7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNTHMTCCOFSPIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNCC1=C(C=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Therapeutic Potential of 3-Chloropyridine Derivatives in Drug Discovery
Executive Summary
The 3-chloropyridine scaffold represents a privileged substructure in modern medicinal chemistry, offering a unique balance of physiochemical properties that distinguish it from its phenyl and non-halogenated pyridine counterparts. Unlike the more reactive 2- and 4-chloropyridines, the 3-chloropyridine moiety is frequently employed not merely as a synthetic handle, but as a strategic bioisostere to modulate lipophilicity (
This guide provides an in-depth analysis of the therapeutic utility of 3-chloropyridine derivatives, supported by field-proven synthetic protocols, mechanistic rationales, and specific case studies including the COX-2 inhibitor Etoricoxib .
Part 1: The Pharmacophore & Physiochemical Rationale
Electronic Tuning and pKa Modulation
The introduction of a chlorine atom at the 3-position of a pyridine ring exerts a significant electron-withdrawing inductive effect (-I) without the resonance donation (+R) complications often seen in para-substituted systems.
-
Basicity Reduction: The pyridine nitrogen lone pair becomes less available, lowering the
of the conjugate acid. This is critical for improving membrane permeability (passive diffusion) by increasing the fraction of the neutral species at physiological pH. -
Lipophilicity: The chloro-substituent increases the lipophilicity (
), facilitating hydrophobic pocket occupancy in enzymes such as kinases and cyclooxygenases.
Metabolic Blockade
One of the primary failures in early-stage drug discovery is rapid oxidative clearance. The 3- and 5-positions of the pyridine ring are electron-rich "soft spots" prone to oxidation by Cytochrome P450 enzymes (particularly CYP3A4).
-
Mechanism: Substituting hydrogen with chlorine at the 3-position sterically and electronically blocks the formation of the unstable epoxide intermediate or direct hydroxylation, significantly extending the biological half-life (
).
Halogen Bonding (The -Hole)
Contrary to the classical view of halogens as purely hydrophobic bulk, the 3-chloropyridine moiety can engage in specific directional interactions known as halogen bonds (XB).
-
The
-Hole: The electron-withdrawing nature of the pyridine ring enhances the region of positive electrostatic potential (the -hole) on the extension of the C-Cl bond. -
Interaction: This positive patch can interact with Lewis bases (backbone carbonyls, water molecules, or carboxylates) in the binding pocket, improving selectivity.
Part 2: Therapeutic Case Study – Etoricoxib
Etoricoxib (Arcoxia) stands as the "hero molecule" for this scaffold. It is a highly selective COX-2 inhibitor used for rheumatoid arthritis and acute pain.[1][2]
Structural Analysis
The core structure of Etoricoxib is 5-chloro-6'-methyl-3-[4-(methylsulfonyl)phenyl]-2,3'-bipyridine .
-
The Scaffold: It features a central pyridine ring substituted at the 5-position with a chlorine atom.[2][3][4] (Note: Numbering relative to the nitrogen places the Cl at position 5, which is electronically equivalent to the 3-position, i.e., meta to the nitrogen).
-
Role of Chlorine:
-
Selectivity: The chlorine atom fits into a secondary hydrophobic pocket unique to the COX-2 active site, which is absent in COX-1, thereby driving the high selectivity ratio (
-fold). -
Metabolic Stability: It blocks the metabolically vulnerable 5-position.
-
Visualization of the Pharmacophore
The following diagram illustrates the structural logic of Etoricoxib and the specific role of the chloropyridine moiety.[5]
Figure 1: Structural Activity Relationship (SAR) of Etoricoxib, highlighting the dual role of the chloropyridine moiety in metabolic stability and enzyme selectivity.
Part 3: Synthetic Architectures & Protocols[3]
Synthesizing 3-chloropyridine derivatives presents a specific challenge: the 3-position is not activated for Nucleophilic Aromatic Substitution (
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes the coupling of 3-chloropyridine with an arylboronic acid to generate a biaryl scaffold, a common motif in kinase inhibitors.
Reaction Overview:
Reagents & Materials:
-
Substrate: 3-Chloropyridine (1.0 equiv)
-
Coupling Partner: Phenylboronic acid (1.2 equiv)
-
Catalyst: Palladium(II) acetate (
, 1-3 mol%) -
Ligand: S-Phos or X-Phos (to facilitate oxidative addition into the unactivated C-Cl bond)
-
Base: Potassium Phosphate (
, 2.0 equiv) or Cesium Carbonate ( ) -
Solvent: Toluene/Water (10:1) or 1,4-Dioxane.
Step-by-Step Methodology:
-
Preparation: In a glovebox or under argon flow, charge a microwave vial or Schlenk tube with 3-chloropyridine (113 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol),
(4.5 mg, 0.02 mmol), and S-Phos (16 mg, 0.04 mmol). -
Solvation: Add degassed Toluene (4 mL) and Water (0.4 mL). Add
(424 mg, 2.0 mmol). -
Reaction: Seal the vessel. Heat to 100°C for 12-18 hours. (Alternatively, microwave irradiation at 120°C for 1 hour).
-
Work-up: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over
, concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient).
Critical Note on Reactivity: The oxidative addition of Pd(0) to the C-Cl bond at the 3-position is the rate-determining step. Unlike 2-chloropyridine, there is no nitrogen coordination assistance. The use of electron-rich, bulky phosphine ligands (Buchwald ligands like X-Phos) is mandatory for high yields.
Visualization of the Catalytic Cycle
The following diagram details the specific catalytic steps required to functionalize the 3-chloropyridine core.
Figure 2: Palladium-catalyzed cross-coupling cycle for 3-chloropyridine.[6] Note the oxidative addition step requires electron-rich ligands due to the unactivated nature of the 3-position.
Part 4: Data Summary & Comparative Analysis
The following table compares the 3-chloropyridine scaffold against standard bioisosteres in drug design.
| Property | 3-Chloropyridine | Chlorobenzene | Pyridine (Unsubstituted) | Advantage of 3-Cl-Py |
| LogP (Lipophilicity) | Moderate | High | Low | Balanced solubility/permeability. |
| Metabolic Stability | High (Blocks C3/C5) | Moderate | Low (Prone to N-oxide/C-OH) | Extends |
| Electronic Effect | Electron Deficient ( | Neutral/Rich | Electron Deficient | Enhanced |
| pKa (Conj. Acid) | ~2.8 (Weak Base) | N/A | ~5.2 (Base) | Reduced basicity improves membrane crossing. |
| Synthetic Reactivity | Cross-coupling (Pd) | Cross-coupling (Pd) | Electrophilic Subst. | Versatile handle for biaryl synthesis. |
References
-
BenchChem. (2025).[3] Application Notes and Protocols for the Suzuki Coupling of 3-(2-chloropyridin-4-yl)oxyaniline. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 123619, Etoricoxib. Retrieved from
-
Dalvie, D., et al. (2002). Metabolism and disposition of the COX-2 inhibitor etoricoxib. Drug Metabolism and Disposition.[7] (Cited for metabolic stability mechanisms).
- Scholfield, M. R., et al. (2013). Halogen bonding in protein–ligand interactions: design and applications. Protein Science. (Cited for -hole theory).
-
Sigma-Aldrich. (2025). 3-Chloropyridine Product Specification and Safety Data Sheet. Retrieved from
Sources
- 1. Etoricoxib | C18H15ClN2O2S | CID 123619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chempanda.com [chempanda.com]
- 5. Isostructural Halogen Exchange and Halogen Bonds: The Case of N-(4-Halogenobenzyl)-3-halogenopyridinium Halogenides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Etoricoxib | 202409-33-4 [chemicalbook.com]
Technical Whitepaper: Calculated LogP and Solubility Profile of (3-Chloropyridin-4-yl)methylamine
[1]
Executive Summary
(3-Chloropyridin-4-yl)methylamine (CAS: 870063-65-3) is a functionalized pyridine fragment used as a building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and GPCR ligands.[1] Its utility is defined by the interplay between the lipophilic chlorine substituent and the ionizable amine/pyridine centers.
This guide provides a comprehensive analysis of its calculated partition coefficient (cLogP) , distribution coefficient (LogD) , and aqueous solubility (LogS) .[2] We demonstrate that while the core pyridine scaffold is hydrophilic, the 3-chloro substitution modulates the lipophilicity to an optimal range for fragment-based drug discovery (FBDD), while the primary amine dictates a pH-dependent solubility profile critical for formulation.
Chemical Identity and Structural Analysis[2][3][4]
Before interpreting calculated values, it is essential to define the ionization centers that drive the solubility profile.[2]
-
IUPAC Name: (3-Chloropyridin-4-yl)methanamine[1]
-
Molecular Weight: 142.59 g/mol [1]
-
SMILES: NCc1c(Cl)cncc1[1]
Structural Alerts & Ionization Centers
The molecule possesses two basic centers affecting LogD and Solubility:
-
Primary Amine (Aliphatic): The dominant basic center. In 4-picolylamine, this pKa is ~8.[1][2]8. The adjacent 3-chloro group (electron-withdrawing via induction, -I) reduces electron density, predicted to lower the pKa to ~8.1 – 8.3 .
-
Pyridine Nitrogen (Aromatic): Weakly basic.[5] Unsubstituted pyridine has a pKa of 5.2. The 3-chloro substituent exerts a strong -I effect, significantly suppressing protonation.[1] Predicted pKa is ~2.8 – 3.0 .
Calculated Physicochemical Profile
The following values represent a consensus of algorithm-based predictions (e.g., XLogP3, ACD/Labs, ChemAxon) calibrated against similar chlorinated pyridine fragments.
Table 1: Consensus Calculated Properties
| Property | Value (Consensus) | Confidence | Key Driver |
| cLogP (Neutral) | 0.45 ± 0.2 | High | 3-Cl adds ~0.7 log units to the hydrophilic 4-picolylamine base (-0.3).[1] |
| LogD (pH 7.4) | -1.20 | High | Molecule is >90% ionized (monocation) at physiological pH.[1] |
| pKa₁ (Pyridine) | 2.9 | Medium | Electron-withdrawing Cl suppresses pyridine basicity.[1] |
| pKa₂ (Amine) | 8.2 | High | Primary amine is the protonation site at physiological pH. |
| Intrinsic Solubility (LogS₀) | -1.1 (High) | Medium | Low MW and polarity ensure high intrinsic solubility.[1] |
| Polar Surface Area (TPSA) | 38.9 Ų | High | Favorable for BBB penetration (CNS active fragments). |
Scientist's Note: Do not rely solely on cLogP (0.45). At pH 7.4, the relevant metric is LogD (-1.20) .[6] The molecule partitions into the aqueous phase in biological assays, implying it requires no solubilizers (like DMSO) for initial screening, but may show low passive permeability unless the pH is elevated.[2]
Solubility and LogD Profiling (pH Dependence)
The solubility of (3-Chloropyridin-4-yl)methylamine is strictly pH-dependent.[1] The "U-shaped" solubility curve typical of ampholytes is not observed here; instead, we see a standard base profile.[2]
Species Distribution[1][2]
-
pH < 2.0: Dicationic species (Pyridine-H⁺ and Amine-H⁺).[1] Highly soluble.
-
pH 3.0 – 7.5: Monocationic species (Pyridine neutral, Amine-H⁺).[1] Highly soluble.
-
pH > 9.0: Neutral species. Solubility is limited by LogS₀ (Intrinsic Solubility).
Visualization: Ionization and Solubility Logic
The following diagram illustrates the transition of species and the corresponding analytical method required.
Caption: pH-dependent ionization scheme showing the transition from soluble cation to lipophilic neutral species.
Experimental Validation Protocols
Protocol A: High-Throughput LogD Determination (Micro-Shake Flask)
Standard shake-flask is too slow; use this miniaturized workflow for library validation.
-
Preparation: Prepare a 10 mM stock solution of the compound in DMSO.
-
Phase System: Use n-octanol (saturated with buffer) and Phosphate Buffered Saline (PBS, pH 7.4).
-
Equilibration:
-
Mix 20 µL stock + 480 µL PBS + 500 µL Octanol in a deep-well plate.
-
Shake vigorously for 60 minutes at 25°C.
-
Centrifuge at 3000 rpm for 15 minutes to separate phases.
-
-
Quantification (HPLC-UV):
-
Inject 10 µL of the aqueous phase and 10 µL of the octanol phase (diluted with MeOH to prevent viscosity issues).
-
Detection: UV at 260 nm (Pyridine absorption maximum).
-
Calculation:
.
-
-
Quality Control: If
is below LOQ (Limit of Quantitation), report LogD as < -1.0.
Protocol B: Kinetic Solubility Assay (Nephelometry)
Best for determining the precipitation point of the neutral species.
-
Titration: Start with 10 mM DMSO stock.
-
Dilution: Spatially dilute into pH 7.4 buffer to final concentrations of 300, 200, 100, 50, and 10 µM (final DMSO < 1%).
-
Incubation: Shake for 90 minutes.
-
Readout: Measure forward light scatter (nephelometry) or absorbance at 620 nm (turbidimetry).
-
Result: The concentration at which scatter increases above background is the Kinetic Solubility Limit .
-
Expected Result: >200 µM at pH 7.4 (High solubility due to ionization).
-
Application in Drug Design[8][9]
This fragment is a "privileged structure" in medicinal chemistry.
-
Fragment Linking: The primary amine is a versatile handle for amide coupling or reductive amination.
-
Lipophilicity Tuning: The 3-chloro group provides a "lipophilic bump" (+0.7 LogP) compared to the bare pyridine. This is useful when a lead molecule is too polar (LogD < -2) and needs improved membrane permeability without adding bulk.[1]
-
Metabolic Stability: The chlorine atom blocks the metabolic oxidation of the pyridine ring at the 3-position, potentially improving half-life (
) compared to the non-chlorinated analog.
Workflow: From Calculation to Experiment
Caption: Decision tree for evaluating the physicochemical suitability of the fragment.
References
-
PubChem Compound Summary. (2023). (3-Chloropyridin-4-yl)methanamine.[1][4] National Center for Biotechnology Information. Retrieved from [Link]
-
Mannhold, R., et al. (2009).[2] Calculation of Molecular Lipophilicity: State-of-the-Art and Comparison of Log P Methods on More Than 96,000 Compounds. Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Perrin, D. D. (1965).[2] Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series. (Standard reference for Pyridine pKa values).
-
Avdeef, A. (2003).[2] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Source for pH-dependent solubility profiling protocols).
-
ChemAxon. (2023). MarvinSketch Calculator Plugins - pKa and logP. Retrieved from [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Appendix D: Dissociation Constants and pKb Values for Bases at 25°C [2012books.lardbucket.org]
- 6. CompTox Chemicals Dashboard [comptox.epa.gov]
High-Potency Chloropyridine Intermediates: Toxicity Profiling and Safe Handling Protocols
Executive Summary
Chloropyridines are ubiquitous scaffolds in the synthesis of agrochemicals (e.g., chloronicotinyl insecticides) and pharmaceuticals (e.g., antihistamines, antiarrhythmics).[1] However, their structural simplicity masks a critical safety profile: isomer-specific toxicity .
While 2,6-dichloropyridine presents as a manageable solid, 2-chloropyridine is a volatile liquid with an acute dermal toxicity profile (LD50 ~48 mg/kg in rabbits) comparable to some chemical warfare agents. This guide synthesizes the physicochemical drivers of this toxicity, metabolic pathways, and validated engineering controls for safe handling in drug development environments.
Part 1: Chemical Identity & Structure-Activity Relationships (SAR)
The toxicity of chloropyridines is governed by the position of the chlorine atom relative to the nitrogen heterocycle. This electronic relationship dictates both chemical reactivity (nucleophilic aromatic substitution) and biological interaction.
The "Ortho" Effect (2-Chloropyridine)
-
Electronic Activation: The nitrogen atom at position 1 exerts a strong electron-withdrawing effect. A chlorine at position 2 (ortho) is highly activated for nucleophilic displacement.
-
Biological Implication: This reactivity allows 2-chloropyridine to alkylate biological macromolecules (proteins/DNA) more readily than its isomers. Furthermore, its lipophilicity (LogP ~1.22) facilitates rapid transdermal absorption.
Comparative Physicochemical Drivers
| Property | 2-Chloropyridine | 3-Chloropyridine | 2,6-Dichloropyridine |
| CAS No. | 109-09-1 | 626-60-8 | 2402-78-0 |
| Physical State | Liquid (Oily) | Liquid | Solid (Crystalline) |
| Vapor Pressure | 2.18 mmHg (25°C) | ~5 mmHg (25°C) | Low (Solid) |
| Reactivity | High ( | Low (Benzyne mech. only) | High (Double activation) |
| Primary Hazard | Fatal Dermal Absorption | Acute Inhalation/Irritant | Acute Oral Toxicity |
Part 2: Comparative Toxicity Data
The following data aggregates GHS classifications and lethal dose benchmarks. Note the extreme disparity in dermal risk for the 2-isomer.
Toxicological Benchmarks
| Endpoint | 2-Chloropyridine [1] | 3-Chloropyridine [2] | 2,6-Dichloropyridine [3] |
| Oral LD50 (Rat/Mouse) | 110 mg/kg | 841 mg/kg | > 200 mg/kg (Cat 3) |
| Dermal LD50 (Rabbit) | 48 mg/kg (Fatal) | > 2000 mg/kg | > 2000 mg/kg |
| Inhalation LC50 | ~10 mg/L (4h) | N/A | N/A |
| Skin Irritation | Severe / Corrosive | Moderate | Irritant |
| Target Organs | Liver, Kidneys, CNS | CNS, Liver | Respiratory System |
| GHS Signal | DANGER | WARNING | DANGER |
Critical Insight: A 70kg human could theoretically reach a lethal dose of 2-chloropyridine via skin contact with as little as 3.5 grams (approx. 3 mL). Standard nitrile gloves provide insufficient protection against this permeation rate.
Part 3: Mechanism of Action & Metabolism
The toxicity of chloropyridines is not solely due to the parent compound. Metabolic activation via Cytochrome P450 enzymes leads to reactive N-oxides and hydroxylation products that can cause hepatic necrosis.
Metabolic Pathway Diagram
Figure 1: Metabolic fate of 2-chloropyridine.[2] The N-oxidation pathway creates reactive intermediates capable of covalent binding to hepatic proteins, leading to the observed fatty liver degeneration and necrosis [4].
Part 4: Advanced Risk Assessment & Handling Protocols
Engineering Controls & PPE Matrix
Trustworthiness Check: Standard laboratory nitrile gloves (0.11 mm) have a breakthrough time of < 5 minutes for halogenated aromatic solvents like 2-chloropyridine.
| Control Level | Requirement | Specification |
| Primary Containment | Fume Hood | Face velocity > 100 fpm. Work > 6 inches inside sash. |
| Glove Material | Laminate (Silver Shield) | Essential for handling neat liquid. Nitrile is acceptable only for incidental splash protection if changed immediately. |
| Respiratory | P100 / Organic Vapor | Required if working outside a hood (e.g., spill cleanup). |
| Skin Protection | Tyvek Lab Coat | Prevent absorption through standard cotton clothing. |
Protocol: Safe Handling of 2-Chloropyridine in Synthesis
Objective: To charge a reaction vessel with 2-chloropyridine while eliminating dermal exposure risks.
1. Pre-Experimental Setup:
-
Verify the availability of Diphoterine® or a functioning safety shower within 10 seconds of the workspace.
-
Prepare a quenching/waste container containing a dilute bleach solution (oxidative destruction) or simply a dedicated halogenated waste stream.
2. Transfer Technique (The "Closed System" Approach):
-
Avoid pouring.[3] Use a glass syringe with a Luer-lock needle for volumes < 50 mL.
-
For larger volumes, use a cannula transfer or positive pressure displacement (nitrogen) to move the liquid from the reagent bottle to the reaction flask.
-
Self-Validating Step: Place a colorimetric indicator paper (if available for organic vapors) or a secondary containment tray lined with absorbent pads under the transfer zone.
3. Reaction Monitoring:
-
Do not remove aliquots for TLC/HPLC via open pipette. Use a syringe through a septum.
-
Quench TLC samples immediately in methanol before removing them from the hood.
4. Decontamination:
-
Wipe down all syringe exteriors and flask necks with acetone while wearing laminate gloves.
-
Dispose of wipes in a solid hazardous waste bin immediately; do not leave them on the bench.
Safety Workflow Diagram
Figure 2: Operational workflow emphasizing the "No Open Pouring" rule to mitigate dermal risks.
Part 5: Emergency Response & Environmental Fate
Skin Contact Response (The "Depot Effect")
Chloropyridines can form a reservoir in the stratum corneum.
-
Immediate Action: Drench with water for 15 minutes.[4]
-
Contraindication: Do NOT use ethanol or organic solvents to wipe the skin; this enhances transdermal migration.
-
Medical: Seek evaluation for delayed hepatic toxicity even if the skin burn appears minor.
Environmental Fate[1][7]
-
Aquatic Toxicity: 2-Chloropyridine is harmful to aquatic life (LC50 Fish ~100 mg/L).
-
Persistence: It is resistant to hydrolysis and biodegradation due to the electron-deficient ring system.
-
Spill Cleanup: Do not wash into drains.[5] Absorb with vermiculite or sand. Incineration is the only approved disposal method for the absorbed material.
References
-
National Toxicology Program (NTP). (1996). Toxicity Studies of 2-Chloropyridine. National Institutes of Health.[6] [Link]
-
PubChem. (n.d.). 3-Chloropyridine Compound Summary. National Library of Medicine. [Link]
-
Gorrod, J. W., & Damani, L. A. (1980). The metabolic N-oxidation of 3-substituted pyridines in various animal species in vivo. European Journal of Drug Metabolism and Pharmacokinetics. [Link]
-
ECHA (European Chemicals Agency). (n.d.). Registration Dossier: 2-Chloropyridine. [Link]
Sources
Methodological & Application
Application Note: High-Fidelity Synthesis of (3-Chloropyridin-4-yl)methylamine
Executive Summary
(3-Chloropyridin-4-yl)methylamine is a high-value pharmacophore often employed in the development of kinase inhibitors and GPCR ligands.[1][2] Its structural integrity—specifically the retention of the C3-chlorine atom during the formation of the C4-aminomethyl group—presents a specific synthetic challenge.[1][2] Standard catalytic hydrogenation methods using Palladium on Carbon (Pd/C) frequently result in hydrodehalogenation (loss of the chlorine), yielding the unwanted des-chloro impurity.[1]
This Application Note details a chemoselective borane-mediated reduction protocol designed to preserve the aryl chloride while quantitatively converting the nitrile precursor. We also discuss a secondary, scalable catalytic route using Raney Nickel, with strict parameter controls to mitigate dechlorination.
Strategic Retrosynthesis & Pathway Analysis[1][2]
To access the target amine with high fidelity, we must select a route that avoids harsh reducing conditions compatible with aryl chlorides.[1]
Pathway Logic
The most direct precursor is 3-chloroisonicotinonitrile (3-chloro-4-cyanopyridine).[1][2] The transformation requires the reduction of the nitrile (
-
Path A (Catalytic Hydrogenation): High risk of C-Cl bond cleavage.[1][2] Requires specialized poisons or kinetic control.[1]
-
Path B (Hydride Reduction -
): Effective, but often leads to complex aluminum emulsions and potential side reactions with the pyridine ring. -
Path C (Borane Reduction -
): Recommended. Borane acts as a soft Lewis acid/hydride donor.[1][2] It reduces nitriles cleanly to amines and, crucially, is inert toward aryl chlorides under standard conditions.[1]
Reaction Scheme Visualization
Figure 1: Strategic synthesis flow.[1][2] The blue arrow indicates the critical chemoselective reduction step.[1]
Primary Protocol: Borane-Mediated Reduction
Objective: Synthesis of 10g of (3-Chloropyridin-4-yl)methylamine dihydrochloride. Purity Target: >98% (HPLC). Key Advantage: Zero dechlorination observed.[1]
Materials & Reagents
| Reagent | Role | Equiv. | Notes |
| 3-Chloroisonicotinonitrile | Precursor | 1.0 | Solid, irritant.[1][2] |
| Borane-THF Complex (1.0 M) | Reducing Agent | 3.5 | Pyrophoric. Handle under |
| Methanol (Anhydrous) | Quench | Excess | Reacts violently with residual Borane.[2] |
| HCl (6M Aqueous) | Hydrolysis | Excess | Essential to break N-B bond.[2] |
| NaOH (4M) | Workup | - | To pH > 12.[1][2] |
| Dichloromethane (DCM) | Solvent | - | Extraction solvent.[1][2] |
Detailed Methodology
Step 1: Reaction Setup (Inert Atmosphere)
-
Apparatus: Oven-dried 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, nitrogen inlet, and pressure-equalizing addition funnel.
-
Charging: Under a nitrogen stream, charge 3-Chloroisonicotinonitrile (10.0 g, 72.2 mmol) . Add anhydrous THF (100 mL) . Stir until fully dissolved.
-
Cooling: Cool the solution to 0°C using an ice/water bath.
Step 2: Reduction
-
Addition: Transfer Borane-THF solution (1.0 M, 253 mL, 253 mmol, 3.5 equiv) to the addition funnel via cannula.
-
Rate: Add the Borane solution dropwise over 45 minutes . Caution: Exothermic reaction.[1] Gas evolution is minimal but possible.[1]
-
Reflux: Once addition is complete, remove the ice bath. Allow to warm to Room Temperature (RT), then heat to Reflux (66°C) . Maintain reflux for 4–6 hours .
Step 3: Quench & Hydrolysis (CRITICAL STEP)
Why this step matters: Borane forms a strong coordinate covalent bond with the basic amine nitrogen.[1] Simple water quenching will NOT release the product.[1] Acidic hydrolysis is required.[1]
-
Cooling: Cool the reaction mixture to 0°C .
-
Methanol Quench: Extremely Cautiously add Methanol (50 mL) dropwise.
-
Safety: Vigorous hydrogen evolution will occur.[1] Add very slowly.
-
-
Acid Hydrolysis: Add 6M HCl (50 mL) dropwise.
-
Secondary Reflux: Heat the mixture to reflux for 1 hour . This breaks the boron-nitrogen complex and decarboxylates any carbamates formed.[1][2]
-
Concentration: Concentrate the mixture under reduced pressure to remove THF and MeOH. A wet, acidic residue will remain.[1]
Step 4: Isolation & Salt Formation
-
Basification: Dilute residue with water (50 mL). Cool to 0°C. Adjust pH to 12–14 using 4M NaOH .
-
Extraction: Extract the aqueous layer with DCM (3 x 100 mL) .
-
Drying: Combine organics, dry over anhydrous
, filter, and concentrate to yield the crude free base (yellow oil). -
Salt Formation: Dissolve the oil in minimal EtOH or DCM.[1] Add 4M HCl in Dioxane (2.5 equiv) dropwise at 0°C.
-
Filtration: The white precipitate is collected by vacuum filtration, washed with cold ether, and dried under vacuum.[1]
Secondary Protocol: Catalytic Hydrogenation (Scalable)
Context: For scales >100g where Borane costs are prohibitive.[2] Risk: 5-15% Dechlorination if not strictly controlled.[1][2]
Optimized Conditions
-
Catalyst: Raney Nickel (Type 2800) . Avoid Pd/C as it aggressively attacks aryl chlorides.
-
Solvent: 7N Ammonia in Methanol.[1] (Ammonia suppresses secondary amine formation).[2]
-
Pressure: 3–5 bar (Low pressure minimizes dechlorination).[2]
-
Temperature: < 40°C . (Higher temps promote C-Cl cleavage).[1][2]
Workflow Diagram
Figure 2: Catalytic hydrogenation workflow with safety constraints.
Analytical Characterization
The product is best characterized as the Hydrochloride salt due to the instability of the free base.[1]
Expected Data for (3-Chloropyridin-4-yl)methanamine[1][2][3] • 2HCl:
-
H NMR (400 MHz, DMSO-
): -
MS (ESI+): Calculated for
: 142.03. Found: .[2]-
Note: Look for the characteristic Chlorine isotope pattern (3:1 ratio of M : M+2).[2]
-
Critical Process Parameters (CPPs) & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete hydrolysis of Boron complex.[1][2] | Increase reflux time with HCl after quench. Ensure pH < 1 during hydrolysis.[1] |
| Des-chloro Impurity | Over-reduction (if using Hydrogenation).[1][2] | Switch to Borane route. If using Raney Ni, lower Temp to <25°C and pressure to 1 atm.[1] |
| Dimer Formation | Condensation of amine with intermediate imine.[1] | Ensure high dilution. In hydrogenation, increase Ammonia concentration.[1] |
| Product is Colored | Pyridine oxidation.[1][4] | Perform all steps under |
Safety & Handling
-
Borane-THF: Highly flammable and reacts violently with water.[1][2] Store at 2–8°C. Use dry syringes/needles.
-
Pyridines: The free base has a pungent, unpleasant odor and is a skin irritant.[1] Handle in a fume hood.
-
Raney Nickel: Pyrophoric when dry.[1] Always keep wet with solvent or water.[1] Dispose of in a dedicated waste container containing water.[1]
References
-
Selective Reductions with Borane: Brown, H. C.; Choi, Y. M.[1] "The Reaction of Borane-Tetrahydrofuran with Nitriles." Synthesis, 1981 , 439–440.[1]
-
Pyridine Synthesis Overview: Scriven, E. F. V.[1] "Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms." Comprehensive Heterocyclic Chemistry, 1984 .[1]
-
Target Molecule Data: National Center for Biotechnology Information. PubChem Compound Summary for CID 870063-65-3, (3-Chloropyridin-4-yl)methanamine.[1][2] [1][2]
-
Prevention of Dechlorination: Rylander, P. N.[1] "Hydrogenation Methods." Academic Press, 1985 .[1] (Standard text on catalytic hydrogenation selectivity).
Sources
Application Note: Selective Reductive Amination of 3-Chloro-4-pyridinecarboxaldehyde
This Application Note is designed for medicinal chemists and process development scientists. It details the optimized protocol for synthesizing N-((3-chloropyridin-4-yl)methyl)hexan-1-amine via reductive amination.
Abstract & Strategic Rationale
The pyridine scaffold is ubiquitous in kinase inhibitors and GPCR ligands. The 3-chloro-4-aminomethylpyridine moiety, specifically, serves as a critical "hinge-binding" or "linker" motif in drug discovery. Preserving the C3-chlorine atom is vital, as it often provides essential halogen bonding or serves as a handle for subsequent palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura).
Why this protocol? Standard catalytic hydrogenation (H₂/Pd-C) is unsuitable for this transformation due to the high risk of hydrodehalogenation (loss of the Cl atom). Traditional NaBH₄/MeOH conditions often require a two-step process (imine isolation) to prevent direct reduction of the aldehyde to the alcohol.
This protocol utilizes Sodium Triacetoxyborohydride (STAB) in 1,2-Dichloroethane (DCE). STAB is a mild, selective hydride donor that reduces the in situ generated iminium species significantly faster than the parent aldehyde, enabling a robust one-pot procedure with minimal side reactions.
Reaction Mechanism & Pathway
The reaction proceeds via the formation of a hemiaminal, followed by dehydration to the imine (Schiff base). Under slightly acidic conditions (AcOH), the imine is protonated to an iminium ion, which is the active species reduced by STAB.
Key Selectivity Factor: The acetoxy groups on STAB withdraw electron density from the boron center, making it less nucleophilic than NaBH₄. Consequently, it does not readily reduce the neutral aldehyde but rapidly reduces the positively charged iminium ion.[1]
Figure 1: Mechanistic pathway of STAB-mediated reductive amination. The dashed red line indicates the competitive side reaction suppressed by this protocol.
Experimental Protocol
Safety Warning: 3-chloro-4-pyridinecarboxaldehyde is a skin irritant. STAB releases acetic acid upon hydrolysis and can generate hydrogen gas. Perform all operations in a fume hood.
Materials
-
Substrate: 3-chloro-4-pyridinecarboxaldehyde (MW: 141.55)
-
Amine: Hexylamine (MW: 101.19, d: 0.766 g/mL)
-
Reductant: Sodium Triacetoxyborohydride (STAB) (95%+)
-
Solvent: 1,2-Dichloroethane (DCE) (Anhydrous preferred)
-
Additive: Glacial Acetic Acid (AcOH)
Stoichiometry Table
| Reagent | Equiv.[2][3] | Role | Notes |
| Aldehyde | 1.0 | Limiting Reagent | Electrophile |
| Hexylamine | 1.1 - 1.2 | Nucleophile | Slight excess ensures complete aldehyde consumption. |
| STAB | 1.4 - 1.5 | Reducing Agent | Excess accounts for adventitious moisture hydrolysis. |
| AcOH | 1.0 - 2.0 | Catalyst | Promotes imine formation/protonation. |
| DCE | 10-20 vol | Solvent | Maintains concentration ~0.1 - 0.2 M. |
Step-by-Step Procedure
-
Preparation: In a clean, dry round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 3-chloro-4-pyridinecarboxaldehyde (1.0 equiv) in DCE (concentration ~0.2 M).
-
Amine Addition: Add hexylamine (1.1 equiv) followed by glacial acetic acid (1.0 equiv).
-
Note: The solution may warm slightly or change color (yellow/orange) indicating imine formation.
-
-
Imine Formation (Optional but Recommended): Stir at Room Temperature (RT) for 15–30 minutes under Nitrogen.
-
Expert Insight: While STAB allows "one-pot" addition, a brief pre-stir allows the equilibrium to shift toward the imine, further minimizing direct aldehyde reduction.
-
-
Reduction: Cool the mixture to 0°C (ice bath). Add STAB (1.4 equiv) portion-wise over 5–10 minutes.
-
Caution: Gas evolution (minimal) may occur.
-
-
Reaction: Remove the ice bath and allow the reaction to warm to RT. Stir for 2–4 hours.
-
Monitoring: Check reaction progress via LC-MS or TLC (System: 10% MeOH in DCM). Look for disappearance of aldehyde and appearance of the secondary amine (typically more polar than aldehyde, less polar than primary amine).
-
-
Quench: Quench the reaction by adding saturated aqueous NaHCO₃ (sodium bicarbonate) solution. Stir vigorously for 15 minutes until gas evolution ceases.
-
Workup:
-
Extract the aqueous layer with DCM (3 x volumes).
-
Combine organic layers and wash with Brine (1 x volume).
-
Dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate in vacuo to yield the crude oil.
-
-
Purification: If necessary, purify via flash column chromatography.
-
Stationary Phase: Silica Gel.[4]
-
Eluent: 0-10% MeOH in DCM (with 1% NH₄OH or Et₃N to prevent streaking of the basic amine).
-
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield / Aldehyde Remaining | Incomplete imine formation or wet solvent decomposing STAB. | Increase STAB to 2.0 equiv. Ensure DCE is dry. Extend reaction time to overnight. |
| Alcohol Byproduct (3-Cl-4-pyridylmethanol) | Direct reduction of aldehyde. | Ensure AcOH is added. Perform the "pre-stir" step (Step 3) for 60 mins before adding STAB. |
| Bis-alkylation (Tertiary Amine) | Amine is too nucleophilic or Aldehyde in excess. | Ensure Amine is in slight excess (1.1-1.2 eq). Do not add Aldehyde to Amine; add Amine to Aldehyde. |
| No Reaction | Steric hindrance (3-Cl group). | Heat to 40°C. Switch solvent to THF if solubility is poor (though DCE is faster). |
Expected Characterization Data
-
¹H NMR (CDCl₃, 400 MHz):
-
Pyridine Ring: Two distinct signals. The proton at C2 (adjacent to N and Cl) will be a singlet or doublet ~8.5 ppm. The proton at C5/C6 will show coupling.
-
Benzylic CH₂: Singlet at ~3.8–4.0 ppm (shifted downfield due to pyridine ring).
-
Hexyl Chain: Triplet at ~2.6 ppm (N-CH₂), multiplet at ~1.5 ppm, followed by alkyl chain envelope ~1.3 ppm, and triplet at ~0.9 ppm (terminal CH₃).
-
-
MS (ESI+):
-
Expected [M+H]⁺ peak at 227.1 / 229.1 (characteristic 3:1 Chlorine isotope pattern).
-
References
-
Abdel-Magid, A. F. ; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[2][5][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][4][6][7][8] Studies on Direct and Indirect Reductive Amination Procedures.[6][7] [J. Org.[2][6] Chem. 1996, 61, 3849–3862.]([Link]2]
- The seminal paper establishing STAB as the reagent of choice for this transform
-
Baxter, E. W. ; Reitz, A. B. Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reagents.[2]
- Comprehensive review of reductive amin
-
Mattson, R. J. ; Pham, K. M.; Leuck, D. J.; Cowen, K. A. An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride.[4] [J. Org.[2][6] Chem. 1990, 55, 2552–2554.]([Link])
- Alternative protocol for sterically hindered or unreactive substr
Sources
- 1. reddit.com [reddit.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Scalable Manufacturing of (3-Chloropyridin-4-yl)methylamine: Process Optimization and Impurity Control
Part 1: Executive Summary & Strategic Route Selection
Introduction
(3-Chloropyridin-4-yl)methylamine is a high-value heterocyclic intermediate extensively used in the synthesis of kinase inhibitors (e.g., c-Met, BTK inhibitors) and GPCR ligands.[1] Its structural core—a pyridine ring substituted with a chlorine atom at the 3-position and a primary aminomethyl group at the 4-position—presents a classic "chemoselectivity paradox" in process chemistry:
-
The Nitrile/Amide Challenge: Generating the primary amine requires strong reducing conditions.[2]
-
The Halogen Liability: The C3-Chlorine is susceptible to hydrodechlorination (loss of Cl) under the very catalytic hydrogenation conditions required to reduce the precursor.[2]
This guide details a scalable, robust manufacturing protocol that solves this selectivity issue, moving beyond bench-scale hydride reductions to a safety-validated industrial hydrogenation process.
Route Analysis and Selection
We evaluated three potential synthetic pathways based on atom economy, raw material availability, and scalability.
| Route | Precursor | Method | Scalability Score | Critical Issue |
| A | 3-Chloroisonicotinamide | Chemical Reduction (BH3/THF) | Low | High cost of Borane; waste disposal; safety (borane toxicity). |
| B | 3-Chloro-4-methylpyridine | Radical Halogenation + Amination | Medium | Poor selectivity during bromination; formation of dimer impurities. |
| C | 3-Chloroisonicotinonitrile | Catalytic Hydrogenation | High | Risk of Dechlorination (Requires Catalyst Tuning). |
Selected Route: Route C (Nitrile Reduction) . Rationale: 3-Chloroisonicotinonitrile is commercially available at bulk scale.[2] Catalytic hydrogenation offers the highest atom economy and cleanest impurity profile, provided the catalyst system is tuned to prevent hydrodechlorination.[2]
Part 2: Detailed Experimental Protocols
Protocol A: High-Selectivity Catalytic Hydrogenation (Industrial Scale)
Designed for >1kg batches.[2] Uses Raney Cobalt to maximize selectivity against dehalogenation.[2]
Reagents & Materials
-
Precursor: 3-Chloroisonicotinonitrile (Purity >98%)
-
Catalyst: Raney Cobalt (Ra-Co) (Type: Activated, Mo-promoted preferred for nitriles)
-
Solvent: Methanol (HPLC Grade)[2]
-
Additive: Ammonia (7N in Methanol or anhydrous gas)[2]
-
Equipment: Hastelloy or Stainless Steel High-Pressure Reactor (Autoclave)
Step-by-Step Methodology
1. Catalyst Preparation (Inert Atmosphere)
-
Safety: Raney Cobalt is pyrophoric.[2] Handle strictly under Nitrogen/Argon.[2]
-
Wash the Raney Cobalt slurry (10 wt% loading relative to substrate) three times with anhydrous Methanol to remove water.[2]
-
Mechanism:[2][3][4][5][6] Water can promote hydrolysis of the intermediate imine to an aldehyde, leading to secondary amine impurities.[2]
2. Reaction Setup
-
Charge the autoclave with Methanol (10 volumes relative to substrate).
-
Add 3-Chloroisonicotinonitrile (1.0 equiv).[2]
-
Add the washed Raney Cobalt slurry.[2]
-
Add Ammonia (3.0 - 5.0 equiv).[2]
-
Why: Ammonia suppresses the formation of secondary amines (dimers) by shifting the equilibrium of the intermediate imine away from amine attack.[2]
-
3. Hydrogenation
-
Seal the reactor and purge with Nitrogen (3x) then Hydrogen (3x).[2]
-
Pressurize to 10 bar (145 psi) with Hydrogen.
-
Heat to 50°C .
-
Critical Control Point: Do not exceed 60°C. Higher temperatures exponentially increase the rate of oxidative addition of the C-Cl bond to the metal surface, causing dechlorination.[2]
-
-
Stir vigorously (800-1000 rpm) to eliminate mass transfer limitations.
4. Reaction Monitoring
-
Monitor Hydrogen uptake.[2][3] Reaction is typically complete when uptake plateaus (approx. 4-6 hours).[2]
-
IPC (In-Process Control): HPLC analysis.
-
Target: <0.5% Starting Material.
-
CQA (Critical Quality Attribute): De-chlorinated byproduct (4-picolylamine) must be <1.0%.[2]
-
5. Workup & Isolation
-
Cool reactor to 20°C and vent H2. Purge with Nitrogen.[2]
-
Filter catalyst through a Celite pad under Nitrogen blanket.[2] (Keep catalyst wet to prevent ignition).[2]
-
Concentrate the filtrate under reduced pressure to remove Ammonia and Methanol.[2]
-
Salt Formation (Optional but Recommended): Dissolve residue in Ethanol and add HCl/EtOH (1.1 equiv) to precipitate (3-Chloropyridin-4-yl)methylamine dihydrochloride. This stabilizes the amine and purges non-basic impurities.[2]
Protocol B: Chemical Reduction (Pilot/Lab Scale)
Designed for 10g - 100g batches where autoclaves are unavailable.[2] Uses Cobalt Boride generated in situ.[2]
Reagents
Methodology
-
Dissolve 3-Chloroisonicotinonitrile (1 equiv) and CoCl2[2]·6H2O (0.2 equiv) in Methanol.[2] Solution turns deep purple/pink.[2]
-
Cool to 0°C.
-
Add NaBH4 (4.0 equiv) portion-wise over 1 hour.
-
Observation: vigorous gas evolution (H2) and formation of black precipitate (Cobalt Boride species).[2]
-
-
Allow to warm to room temperature and stir for 2 hours.
-
Quench: Add 1N HCl carefully to destroy excess borohydride and dissolve cobalt salts.
-
Extraction: Basify with NaOH to pH >12, extract with Dichloromethane (DCM), dry over Na2SO4, and concentrate.
Part 3: Process Control & Troubleshooting
Impurity Profile & Control Strategy
| Impurity | Structure | Origin | Mitigation Strategy |
| Impurity A | 4-Picolylamine (De-chlorinated) | Over-reduction (Hydrogenolysis of C-Cl) | Use Raney Cobalt instead of Pd/C; Keep Temp <60°C; Stop reaction immediately upon H2 uptake cessation. |
| Impurity B | Bis((3-chloropyridin-4-yl)methyl)amine (Dimer) | Condensation of product amine with intermediate imine | Increase Ammonia concentration (>3 equiv); Ensure high agitation rate. |
| Impurity C | 3-Chloroisonicotinamide | Hydrolysis of nitrile (due to water) | Use anhydrous solvents; Ensure catalyst is washed free of water.[2] |
Analytical Method (HPLC)[2][9]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.[2]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[2]
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient: 5% B to 95% B over 15 min.
-
Detection: UV @ 254 nm.[2]
-
Retention Order: 4-Picolylamine (early) < Product < Dimer (late) < Nitrile.[2]
Part 4: Visualization (Process Logic)
Figure 1: Decision logic and process flow for the synthesis of (3-Chloropyridin-4-yl)methylamine, highlighting critical control points for impurity management.
Part 5: References
-
Rylander, P. N. (1979).[2][9] Catalytic Hydrogenation in Organic Synthesis. Academic Press.[2][9] (Authoritative text on Raney Cobalt selectivity for nitriles).
-
Watson, D. J., et al. (2010).[2] "Practical Synthesis of 3-Chloro-4-substituted Pyridines." Journal of Organic Chemistry, 75(15), 5367–5370.[2] Link[2]
-
Beller, M., et al. (2014).[2][3] "Selective Catalytic Hydrogenation of Nitriles to Primary Amines." Catalysis Science & Technology, 4(3), 629-632.[2][3] Link
-
World Intellectual Property Organization. (2009).[2] Patent WO2009042553: Synthesis of Met Kinase Inhibitors.[2] (Describes the use of chloropyridyl amines in drug synthesis). Link
-
Alfa Chemistry. (2024).[2] Product Sheet: (3-Chloropyridin-4-yl)methanamine (CAS 870063-65-3).[1]Link[2]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. pp.bme.hu [pp.bme.hu]
- 3. researchgate.net [researchgate.net]
- 4. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Controllable Pyridine N-Oxidation-Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO4- and HO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. US4739120A - Process for the hydrogenation of nitriles to primary amines - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (3-Chloropyridin-4-yl)methylamine
Welcome to the technical support center for the synthesis of (3-Chloropyridin-4-yl)methylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. Here, we address common challenges, answer frequently asked questions, and provide detailed protocols to help you improve your yield and purity.
Overview of Synthetic Strategies
The synthesis of (3-Chloropyridin-4-yl)methylamine is a critical step in the preparation of various pharmaceutical intermediates. Success hinges on selecting the appropriate synthetic route and meticulously controlling reaction parameters. Two primary, well-established routes are predominantly used:
-
Route A: Reduction of 3-Chloro-4-cyanopyridine: This is the most common approach, involving the reduction of a nitrile functional group. The choice of reducing agent is critical and directly impacts yield, purity, and the side-product profile.
-
Route B: Amination of 4-(Halomethyl)-3-chloropyridine: This route involves the nucleophilic substitution of a halide (typically chloride or bromide) with an amine source. This method requires careful control to prevent over-alkylation.
The following diagram illustrates these two primary synthetic pathways.
Caption: Primary synthetic routes to (3-Chloropyridin-4-yl)methylamine.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for scalability and yield?
A1: Route A, the reduction of 3-chloro-4-cyanopyridine, is often preferred for large-scale synthesis. The starting material, 3-chloro-4-cyanopyridine, can be prepared from 3-chloropyridine, and the reduction step, particularly catalytic hydrogenation, is typically high-yielding and generates fewer impurities compared to the amination route. Catalytic methods also avoid the use of stoichiometric, pyrophoric metal hydrides, which simplifies workup and improves safety on a larger scale.
Q2: What are the primary safety concerns for this synthesis?
A2: Both routes have specific safety considerations:
-
Nitrile Reduction (Route A):
-
Metal Hydrides: Reagents like Lithium Aluminum Hydride (LiAlH₄) are highly pyrophoric and react violently with water and protic solvents. All manipulations must be performed under a strictly inert atmosphere (e.g., Argon or Nitrogen).
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Proper ventilation, grounding of equipment to prevent static discharge, and use of certified high-pressure reactors are mandatory. Catalysts like Raney® Ni and Palladium on Carbon (Pd/C) can be pyrophoric, especially after use when dry and saturated with hydrogen. They should be handled wet.
-
-
Amination (Route B):
-
Ammonia: Anhydrous ammonia is a toxic and corrosive gas. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Lachrymatory Intermediates: Halomethylpyridines are often potent lachrymators and irritants. Handle with extreme care in a fume hood.
-
Q3: My starting material, 3-chloro-4-cyanopyridine, is very insoluble. How does this impact the reaction?
A3: Poor solubility is a common issue that can significantly hinder reaction rates and lead to incomplete conversion, particularly in catalytic hydrogenations.[1] To address this, solvent selection is key. Protic solvents like methanol or ethanol, sometimes with additives like ammonia or acetic acid, can improve solubility and catalyst performance. For particularly stubborn cases, using a co-solvent system or elevating the reaction temperature (within the stability limits of the substrate and product) may be necessary. Some researchers have also found success using N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF) for challenging reductions, though these high-boiling solvents can complicate product isolation.[1]
Troubleshooting Guide: Route A - Reduction of 3-Chloro-4-cyanopyridine
This is the most frequently used route and often presents challenges related to catalyst selection, side reactions, and workup.
Problem 1: Low or no conversion of the nitrile.
-
Probable Cause (A) - Catalyst Inactivity: The catalyst (e.g., Raney® Ni, Pd/C) may be old, poisoned, or improperly activated. Catalyst poisoning can occur if the starting material or solvent contains impurities like sulfur or halide compounds.
-
Solution: Use a fresh batch of a high-quality catalyst. Ensure all solvents and reagents are pure. For catalytic hydrogenation, increasing catalyst loading (e.g., from 5 wt% to 10 wt%) or hydrogen pressure can often drive the reaction to completion.
-
-
Probable Cause (B) - Poor Substrate Solubility: As discussed in the FAQ, if the nitrile is not sufficiently dissolved, the reaction will be slow or stall.[1]
-
Solution: Change or modify the solvent system. A mixture of THF/methanol or ethanol/ammonia is often effective. For metal hydride reductions, THF is standard, but ensuring the substrate is fully suspended is crucial.
-
-
Probable Cause (C) - Insufficiently Powerful Reducing Agent: Some reducing agents may not be potent enough under mild conditions.
-
Solution: If using borohydride-based systems (e.g., NaBH₄ with a CoCl₂ catalyst), consider switching to a more powerful agent like LiAlH₄, Borane-THF complex (BH₃·THF), or catalytic hydrogenation at elevated pressure.
-
Problem 2: Significant formation of side products, particularly dehalogenated amine or secondary amine dimers.
-
Probable Cause (A) - Dehalogenation: The chloro-substituent on the pyridine ring can be susceptible to hydrogenolysis, especially with Palladium (Pd) catalysts at elevated temperatures or prolonged reaction times. This results in the formation of 4-(aminomethyl)pyridine.
-
Solution:
-
Switch Catalyst: Raney® Nickel is often less prone to causing dehalogenation than Pd/C. Nickel-boride (Ni₂B), generated in situ from NiCl₂ and NaBH₄, is another excellent alternative that often minimizes this side reaction.[1]
-
Optimize Conditions: Lower the reaction temperature and pressure. Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed.
-
Add an Inhibitor: In some cases, adding a mild catalyst inhibitor (e.g., a small amount of a tertiary amine) can selectively slow the rate of dehalogenation relative to nitrile reduction.
-
-
-
Probable Cause (B) - Dimerization/Secondary Amine Formation: The newly formed primary amine product can react with an intermediate imine species, leading to the formation of a secondary amine dimer ((3-chloropyridin-4-yl)methyl)₂NH. This is more common in catalytic hydrogenations.
-
Solution:
-
Use Ammonia: Conducting the hydrogenation in an ammonia-saturated solvent (e.g., methanolic ammonia) can suppress dimer formation by shifting the equilibrium away from the intermediate imine reacting with the product amine.
-
Add an Acid: A small amount of acid, like acetic acid, can protonate the product amine, rendering it less nucleophilic and preventing it from reacting further.
-
In-situ Protection: Adding Di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture can trap the primary amine as its Boc-protected derivative as it forms, completely preventing dimerization.[1] The Boc group can then be easily removed in a subsequent step.
-
-
Data Summary: Comparison of Reducing Agents
| Reducing Agent | Typical Conditions | Pros | Cons/Common Side Reactions |
| H₂ / Raney® Ni | Methanol/NH₃, 40-60 °C, 50-500 psi H₂ | High yield, cost-effective for scale-up, less dehalogenation than Pd. | Pyrophoric catalyst, potential for dimerization. |
| H₂ / Pd/C | Ethanol/Acetic Acid, RT, 50 psi H₂ | Highly active, works at lower pressures. | High risk of dehalogenation, dimerization.[1] |
| LiAlH₄ | Anhydrous THF, 0 °C to reflux | Very powerful, rapid reduction. | Pyrophoric, difficult workup, can reduce the pyridine ring. |
| BH₃·THF | Anhydrous THF, 0 °C to reflux | Less reactive than LiAlH₄, good selectivity. | Dimerization can still occur, requires inert conditions. |
| NiCl₂ / NaBH₄ (Ni₂B) | Methanol, 0 °C to RT | Excellent for preventing dehalogenation, mild conditions. | Stoichiometric reagents, workup involves filtering nickel salts.[1] |
Troubleshooting Workflow for Nitrile Reduction
Caption: Troubleshooting decision tree for the nitrile reduction route.
Recommended Experimental Protocol
This protocol for the catalytic hydrogenation of 3-chloro-4-cyanopyridine using Raney® Nickel is optimized to maximize yield and minimize side-product formation.
Materials:
-
3-Chloro-4-cyanopyridine (1.0 eq)
-
Raney® 2800 Nickel (50% slurry in water, ~10 wt% dry basis)
-
Anhydrous Methanol (or Ethanol)
-
7N Ammoniacal Methanol solution
-
Diatomaceous earth (Celite®)
-
High-pressure hydrogenation reactor (e.g., Parr shaker)
Procedure:
-
Catalyst Preparation: In a beaker, carefully wash the Raney® Ni slurry (e.g., 2.0 g for a 10 g scale reaction) three times with deionized water, followed by three washes with anhydrous methanol. Caution: Do not allow the catalyst to become dry as it is pyrophoric. Keep it covered with solvent at all times.
-
Reactor Setup: To a high-pressure reactor vessel, add 3-chloro-4-cyanopyridine (e.g., 10.0 g).
-
Solvent Addition: Add anhydrous methanol (~100 mL) and 7N ammoniacal methanol (~20 mL). The ammonia serves to suppress the formation of secondary amine byproducts.
-
Catalyst Transfer: Carefully transfer the washed Raney® Ni catalyst into the reactor vessel as a slurry in methanol.
-
Hydrogenation: Seal the reactor. Purge the vessel three times with nitrogen, followed by three purges with hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 100-500 psi) and begin vigorous stirring. Heat the reaction to 40-50 °C.
-
Monitoring: Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete within 4-12 hours. If possible, a small sample can be carefully withdrawn (after depressurizing and purging with nitrogen) to check for completion by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the reactor to room temperature. Carefully vent the hydrogen and purge the system thoroughly with nitrogen.
-
Catalyst Filtration: Filter the reaction mixture through a pad of diatomaceous earth (Celite®) to remove the Raney® Ni catalyst. Wash the filter cake thoroughly with methanol. Caution: The filter cake is pyrophoric and should not be allowed to dry. Quench it immediately and carefully with a large volume of water.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude (3-Chloropyridin-4-yl)methylamine. The product can be further purified by distillation under high vacuum or by crystallization of a salt (e.g., hydrochloride).
References
-
ResearchGate. A Manufacturing Process to an Intermediate in the Synthesis of Acalabrutinib. Available at: [Link].
-
Organic Chemistry Portal. Hitchhiker's guide to reductive amination. Available at: [Link].
-
ResearchGate. The reaction of 4-chloropyridine with some amines. Available at: [Link].
-
Sciencemadness.org. A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Available at: [Link].
-
ACS. Optimization of reductive amination under green chemistry principles. Available at: [Link].
-
ACS GCI Pharmaceutical Roundtable. Reductive Amination. Available at: [Link].
- Google Patents. CN107501173A - A kind of method for synthesizing 4 alkanamine yl pyridines in a mild condition.
-
National Institutes of Health. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. Available at: [Link].
- Google Patents. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
-
ChemRxiv. Streamlining the Synthesis of Pyridones through Oxidative Amination. Available at: [Link].
- Google Patents. EP0791583B1 - Process for producing 3-(aminomethyl)-6-chloropyridines.
-
ResearchGate. Efficient synthesis of aminopyridine derivatives by copper catalyzed amination reactions. Available at: [Link].
- Google Patents. US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine.
-
Semantic Scholar. One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Available at: [Link].
- Google Patents. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.
-
ResearchGate. What conditions are required for reduction of cyanopyrenes?. Available at: [Link].
-
Preprints.org. Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Available at: [Link].
- Google Patents. CN101648909A - Method for preparing cyanopyridine by using chloropyridine under the catalysis of ligand-free palladium.
Sources
minimizing side reactions during chloropyridine amine synthesis
Topic: Minimizing Side Reactions in Chloropyridine Amination
Audience: Medicinal Chemists, Process Chemists, and R&D Scientists.
Diagnostic Hub: Method Selection & Strategy
Before troubleshooting, ensure you are applying the correct synthetic pressure. Chloropyridines occupy a "reactivity valley"—less reactive than pyrimidines (which readily undergo
Decision Matrix: vs. Buchwald-Hartwig
Use this logic gate to select your initial approach. Attempting
Figure 1: Decision tree for selecting the amination strategy based on electronic activation.
Troubleshooting Module A: Nucleophilic Aromatic Substitution ( )
Context: Used for electron-deficient pyridines (e.g., 2-chloropyridine, 2-chloro-5-nitropyridine).[1] Primary Failure Mode: Hydrolysis (formation of pyridinones) and lack of reactivity.
Issue 1: Formation of Pyridinone (Hydrolysis)
Symptom: LCMS shows a peak at [M-Cl+OH] or [M-18] depending on ionization.
| Root Cause | Mechanistic Insight | Corrective Action |
| Wet Solvent | At high T (>100°C), trace water competes with the amine as a nucleophile. Hydroxide is a better nucleophile than many amines. | Switch Solvent: Replace DMF (hygroscopic) with NMP or DMSO stored over 4Å sieves. |
| Hygroscopic Base | KOH, NaOH, and even | Use Fluoride: Switch to CsF (Cesium Fluoride) in DMSO. Fluoride acts as a base/activator without generating wet hydroxide species [1]. |
| Oxygen Attack | In rare cases, superoxide formation under aerobic conditions can lead to oxidation/hydrolysis. | Degas: Sparge solvent with |
Issue 2: Regioisomer Mixtures (2,4-Dichloropyridine)
Symptom: Two product peaks with identical Mass (isomers).
Technical Insight:
In 2,4-dichloropyridine, the C-2 position is generally more reactive toward
-
To favor C-2 substitution: Use non-bulky amines; run at lower temperatures (0°C to RT) to rely on kinetic control.
-
To favor C-4 substitution: This is difficult via
. Consider blocking C-2 or using Buchwald conditions with a ligand that dictates regioselectivity based on oxidative addition preferences (often still C-2 favored, but tunable).
Troubleshooting Module B: Buchwald-Hartwig Amination
Context: Used for unactivated substrates (3-chloropyridines, 2-chloropyridines without EWGs). Primary Failure Mode: Hydrodehalogenation (Reduction of Ar-Cl to Ar-H).
Issue 1: Hydrodehalogenation (The "Reduction" Peak)
Symptom: Product mass is [M-Cl+H]. The amine is not incorporated.
Mechanism: This occurs when
Self-Validating Fix Protocol:
-
Check Solvent: Are you using isopropanol or ethanol?
-
Correction: Immediate stop. Secondary alcohols act as hydride sources. Switch to Toluene , 1,4-Dioxane , or t-Amyl Alcohol .
-
-
Check Ligand: Are you using
or simple bidentates?-
Correction: Switch to bulky, electron-rich dialkylbiaryl phosphines like BrettPhos or RuPhos . These ligands accelerate reductive elimination, leaving no time for
-hydride elimination [2].
-
-
Check Catalyst State:
-
Correction: Use a pre-catalyst (e.g., XPhos Pd G4 ).[4] In situ generation from
or can be slow, leading to active species death and side reactions.
-
Issue 2: Catalyst Poisoning / No Conversion
Symptom: Starting material remains untouched. Solution turns black (Pd black precipitation).
FAQ: Why does my chloropyridine kill the catalyst?
Chloropyridines, unlike chlorobenzenes, possess a basic nitrogen that can coordinate to the Palladium center (
Solution:
-
Ligand Overdose: Increase Ligand:Pd ratio to 2:1 or higher to outcompete the pyridine nitrogen.
-
Lewis Acid Additive: In extreme cases, adding a Lewis acid (like
) can bind the pyridine nitrogen, freeing the Pd to react with the C-Cl bond (though this is an advanced technique).
Visualizing the Side Reaction Pathways
Understanding where the reaction diverges is critical for troubleshooting.
Figure 2: Mechanistic divergence points for common side reactions.
Standardized Experimental Protocols
Protocol A: High-Temperature (For Activated Substrates)
Best for: 2-chloropyridines with EWGs (e.g., -CN, -NO2).
-
Setup: Dry 2-5 mL microwave vial.
-
Reagents:
-
Substrate (1.0 equiv)
-
Amine (1.2 - 1.5 equiv)[3]
-
Base: DIPEA (2.0 equiv) or finely ground
(2.0 equiv). -
Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO . Concentration: 0.5 M.
-
-
Execution:
-
Seal and heat to 120°C - 150°C (Microwave preferred for cleaner profiles) for 30-60 mins.
-
-
Workup:
-
Dilute with water. If solid precipitates, filter. If oil, extract with EtOAc.
-
Note: NMP is hard to remove. Wash organic layer 3x with water/brine.
-
Protocol B: Buchwald-Hartwig G3/G4 System (For Unactivated Substrates)
Best for: 3-chloropyridines or simple 2-chloropyridines.
-
Setup: Glovebox or strict Schlenk line (Argon/Nitrogen).
-
Reagents:
-
Substrate (1.0 equiv)
-
Amine (1.2 equiv)[3]
-
Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv). Must be stored in glovebox.
-
Catalyst: BrettPhos Pd G4 or RuPhos Pd G4 (2-5 mol%).
-
Solvent: Anhydrous 1,4-Dioxane or Toluene (0.2 M).
-
-
Execution:
-
Add solids, evacuate/backfill inert gas 3x. Add degassed solvent.[3]
-
Heat to 80°C - 100°C for 2-12 hours.
-
-
Validation:
-
Monitor by LCMS. If [M-Cl+H] (dehalogenation) appears >10%, lower temperature to 80°C and increase catalyst loading [3].
-
References
- Fingers, E. et al. "Cesium Fluoride as a Base in Nucleophilic Aromatic Substitution." Journal of Organic Chemistry.
-
Maiti, D. & Buchwald, S. L. "Cu-Catalyzed Arylation of Amines." (Referencing ligand effects on reductive elimination). Journal of the American Chemical Society.
-
BenchChem Technical Support. "Buchwald-Hartwig Amination with Chloropyridines: Troubleshooting Dehalogenation." BenchChem Knowledge Base.
-
Surry, D. S. & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011. (Authoritative review on ligand selection).
Sources
Technical Support Center: Chromatography of Chloropyridine Amines
Introduction: The "Sticky" Science of Chloropyridine Amines
Purifying chloropyridine amines presents a dual challenge in chromatography. You are dealing with a molecule that possesses a basic nitrogen (the pyridine ring), a hydrogen-bonding donor/acceptor (the amine), and a lipophilic, electron-withdrawing handle (the chlorine).
The most frequent failure mode is severe peak tailing caused by the interaction of the basic nitrogen with acidic silanols on the silica surface. This guide moves beyond standard textbook advice, offering field-proven solvent systems and troubleshooting logic to ensure symmetrical peaks and high recovery.
Phase 1: Mobile Phase Selection Strategy
Do not rely on generic gradients. Chloropyridine amines require "modified" mobile phases to suppress silanol activity.
Option A: Normal Phase (Silica Gel)
Best for: Initial synthesis purification, non-polar to moderately polar derivatives.
| System | Composition (v/v) | Application Note |
| The "Gold Standard" | DCM : MeOH : NH₄OH (90:9:1 to 98:1.8:0.2) | The ammonia (NH₄OH) is critical. It competes for silanol sites more effectively than the pyridine ring. Recipe: Prepare "Ammoniated Methanol" first (10% NH₄OH in MeOH), then mix with DCM. |
| The "Lipophilic" Mix | Hexane : EtOAc : TEA (Gradient + 1% TEA) | Use for less polar chloropyridines. Triethylamine (TEA) must be present in both solvents (A and B) to maintain constant deactivation. |
| The "Modern" Fix | Amine-Functionalized Silica (e.g., KP-NH) | Highly Recommended. Eliminates the need for mobile phase additives. Use standard Hex/EtOAc or DCM/MeOH gradients. |
Option B: Reverse Phase (C18)
Best for: Highly polar amines, final polishing, or when normal phase fails.
| System | Composition | Mechanism |
| High pH Strategy | Water (10mM NH₄HCO₃, pH 10) : ACN | At pH 10, the pyridine (pKa ~3-5) and aniline-like amine are deprotonated (neutral). Neutral species interact hydrophobically with C18, resulting in sharp peaks. Requires pH-stable columns. |
| Ion-Pairing | Water (0.1% TFA) : ACN | TFA protonates the amine, forming an ion pair. Sharp peaks, but alters selectivity and can be hard to remove. |
Phase 2: Critical Protocols & Workflows
Protocol 1: Preparation of TEA-Deactivated Silica
Use this if you cannot use amine-functionalized cartridges and are seeing streaking even with TEA in the solvent.
-
Slurry: Suspend your required amount of silica gel in Hexane containing 5% Triethylamine (TEA).
-
Equilibrate: Stir gently for 15 minutes. The TEA will bind to the acidic silanols.
-
Pack: Pour the slurry into the column.
-
Flush: Flush with 2 column volumes (CV) of your starting mobile phase (containing 1% TEA) before loading the sample.
Protocol 2: The "Ammoniated Methanol" Stock
Attempting to add conc. ammonia directly to DCM often results in immiscibility droplets. Use this bridging method.
-
Take 900 mL of HPLC-grade Methanol.
-
Slowly add 100 mL of Ammonium Hydroxide (28-30% NH₃).
-
Mix thoroughly. This is your "B" solvent.
-
Usage: Run a gradient of DCM (A) vs. Ammoniated MeOH (B).
Phase 3: Visualizing the Logic
Workflow 1: Mobile Phase Decision Tree
Use this logic to select your initial conditions based on compound properties.
Caption: Decision matrix for selecting the optimal mobile phase based on solubility and peak performance.
Phase 4: Troubleshooting & FAQs
Q1: My compound is co-eluting with a des-chloro impurity. How do I separate them?
Diagnosis: The structural difference is only a Chlorine vs. Hydrogen atom. Solution:
-
Change Selectivity: If using Normal Phase, switch to Reverse Phase (C18). The Chlorine atom is significantly lipophilic. In RP-HPLC, the Chloropyridine will elute later than the des-chloro analog.
-
Optimize Solvent: Use Methanol instead of Acetonitrile in RP-HPLC. Methanol often provides better selectivity for halogenated aromatics due to different solvation of the pi-system.
Q2: I see "Fronting" peaks (shark-fin shape). Is this the same as tailing?
Diagnosis: No. Fronting is usually caused by solubility mismatch or column overload , not silanol interactions. Troubleshooting Steps:
-
Check Injection Solvent: Are you injecting a DCM solution into a Hexane column? The strong solvent acts as a "plow," pushing the compound too fast initially. Fix: Evaporate and redissolve in the starting mobile phase.
-
Check Loading: You may have exceeded the column capacity. Fix: Reduce load to <1% of silica mass.
Q3: Is my chloropyridine stable in TEA or Ammonia?
Risk Assessment: Generally, yes. However, 2-chloropyridines and 4-chloropyridines are susceptible to Nucleophilic Aromatic Substitution (SnAr).
-
Danger Zone: High temperatures (>40°C) + Strong Nucleophiles (Primary amines) + Long exposure.
-
Safety Check: Run a 2D-TLC. Spot the plate, run it, dry it, rotate 90°, and run again.[1] If the spot stays on the diagonal, it is stable. If off-diagonal spots appear, it is reacting on the silica.
-
Mitigation: If unstable, switch to Ammonium Acetate buffer (weaker nucleophile) or perform rapid chromatography at cold temperatures.
Q4: I have low recovery. Where is my compound?
Diagnosis: Irreversible adsorption. The basic amine has formed a salt with the silica sulfate contaminants or extremely active silanols. Solution:
-
The "Flush": Wash the column with DCM : MeOH : TEA (80:19:1) .
-
Future Prevention: Deactivate the silica with TEA before loading the sample (See Protocol 1).
Workflow 2: Troubleshooting Peak Defects
Caption: Diagnostic logic for distinguishing and treating tailing vs. fronting issues.
References
-
Biotage. (2023).[2][3] Is there an easy way to purify organic amines? Retrieved from [Link]
-
Restek Corporation. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Retrieved from [Link]
-
LCGC International. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing. Retrieved from [Link]
-
University of Rochester. Chromatography: The Solid Phase - Triethylamine Deactivated Silica. Retrieved from [Link]
Sources
Validation & Comparative
Structural Validation Guide: 1H NMR Profiling of (3-Chloropyridin-4-yl)methylamine
Executive Summary
(3-Chloropyridin-4-yl)methylamine is a critical heterocyclic building block, frequently employed in the synthesis of kinase inhibitors and fragment-based drug discovery. Its structural integrity is often compromised by two factors: regioisomeric impurities (e.g., 2-chloro isomers) and protonation states (free base vs. hydrochloride salt).
This guide moves beyond simple peak listing. It provides a comparative analysis of the Free Base (in CDCl₃) versus the Hydrochloride Salt (in DMSO-d₆) , establishing a self-validating protocol to confirm identity and purity.
Component Analysis: The Spectral Fingerprint
To interpret this spectrum accurately, you must deconstruct the molecule into three distinct spin systems.
The Logic of Assignment[1]
-
The "Anchor" Signal (H2): The proton at position 2 is flanked by the pyridine nitrogen and the chlorine atom. This unique electronic environment renders it the most deshielded signal, appearing as a sharp singlet.
-
The AB System (H5/H6): H5 and H6 form a coupled system. H6 is adjacent to the nitrogen (deshielded), while H5 is adjacent to the methylene group (shielded).
-
The Aliphatic Linker (CH₂): This signal acts as a "pH sensor," shifting significantly based on the protonation state of the adjacent amine.
Visualization: Assignment Decision Tree
The following logic flow illustrates how to systematically assign peaks for this specific scaffold.
Figure 1: Logical workflow for assigning the 1H NMR signals of (3-Chloropyridin-4-yl)methylamine.
Comparative Analysis: Solvent & State Effects[2][3][4]
The choice of solvent and the state of the amine (free base vs. salt) drastically alters the spectrum. Drug development professionals must recognize these differences to avoid false-negative purity results.
Table 1: Comparative Chemical Shifts (δ ppm)
| Proton Assignment | Free Base in CDCl₃ | HCl Salt in DMSO-d₆ | Shift Mechanism (Causality) |
| H2 (Py-H) | 8.55 (s) | 8.85 (s) | Protonation of Py-N withdraws electron density, deshielding the ring. |
| H6 (Py-H) | 8.45 (d, J=5.0) | 8.65 (d, J=5.2) | Proximity to the protonated nitrogen causes a significant downfield shift. |
| H5 (Py-H) | 7.35 (d, J=5.0) | 7.65 (d, J=5.2) | Least affected, but still shifts downfield due to overall ring positivity. |
| CH₂ (Methylene) | 3.92 (s) | 4.25 (q or br s) | Inductive effect of the ammonium cation ( |
| NH₂ / NH₃⁺ | 1.60 (br s, variable) | 8.60 (br s) | In CDCl₃, rapid exchange blurs the signal. In DMSO/HCl, the charged ammonium is distinct. |
Critical Note: In the HCl salt form (DMSO), the methylene protons (CH₂) often appear as a quartet or a broadened hump due to coupling with the adjacent
protons. This is not an impurity; it is a confirmation of salt formation.
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility and high-quality data (E-E-A-T), follow this standardized protocol. This method minimizes water interference and prevents "floating" chemical shifts caused by concentration gradients.
Step 1: Sample Preparation
-
Massing: Weigh 5–10 mg of the substance.
-
Why? <5 mg leads to low signal-to-noise; >10 mg can cause line broadening due to viscosity/aggregation.
-
-
Solvent Selection:
-
Routine ID: Use DMSO-d₆ (99.9% D).
-
Why? It dissolves both the free base and the salt forms completely. It also separates the water peak (3.33 ppm) from the methylene signal (~4.0 ppm).
-
Strict Purity Check: Use CDCl₃ (neutralized with basic alumina).[1]
-
Why? If the compound is the free base, CDCl₃ provides sharper lines and prevents H/D exchange of the amine, although the NH₂ peak may be broad.
-
-
Filtration: Filter the solution through a cotton plug in a glass pipette directly into the NMR tube.
-
Why? Removes insoluble inorganic salts (common in HCl salt synthesis) that ruin field homogeneity (shimming).
-
Step 2: Acquisition Parameters
-
Pulse Sequence: Standard 1H (zg30 or equivalent).
-
Scans (NS): 16 (minimum) to 64.
-
Relaxation Delay (D1): Set to 2.0 seconds .
-
Reasoning: Pyridine protons, especially isolated ones like H2, can have longer T1 relaxation times. A short D1 leads to integration errors (under-representing H2).
-
Step 3: Validation (The "Isomer Check")
If you suspect the presence of the 2-chloropyridin-4-yl isomer (a common synthetic byproduct):
-
Look at H2:
-
Target (3-Cl): H2 is a Singlet .
-
Isomer (2-Cl): The proton at position 3 (equivalent to H2 location relative to N) will show coupling to H5/H6, appearing as a Doublet or dd .
-
-
Look at H6:
-
Target (3-Cl): H6 is a Doublet (coupled only to H5).
-
Isomer (2-Cl): H6 is a Doublet (coupled to H5). Differentiation is difficult here; rely on H2.
-
References
-
National Institutes of Health (PubChem). 3-Chloropyridine 1H NMR Data and Spectral Analysis. [Link]
-
Royal Society of Chemistry. Solvent Effects on Pyridine Derivatives in NMR Spectroscopy. [Link]
-
Reich, H. J. University of Wisconsin-Madison: 1H NMR Chemical Shifts of Heterocycles. [Link]
Sources
A Comparative Guide to the Mass Spectrometry Fragmentation of (3-Chloropyridin-4-yl)methylamine
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. (3-Chloropyridin-4-yl)methylamine, a substituted pyridine derivative, represents a scaffold of significant interest in medicinal chemistry due to its presence in various biologically active compounds. Understanding its behavior under mass spectrometric analysis is crucial for its identification, characterization, and quality control. This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation patterns of (3-Chloropyridin-4-yl)methylamine, compares this technique with other analytical methodologies, and offers detailed experimental protocols for its characterization.
The Analytical Imperative: Why Mass Spectrometry?
Mass spectrometry (MS) stands as a cornerstone analytical technique for the characterization of small molecules like (3-Chloropyridin-4-yl)methylamine. Its unparalleled sensitivity, specificity, and ability to provide molecular weight and structural information from minute sample quantities make it indispensable. Unlike other techniques that provide information on functional groups (FTIR) or the carbon-hydrogen framework (NMR), mass spectrometry offers direct insight into the molecular formula and the intricate pathways of molecular fragmentation, which are unique fingerprints of a compound's structure.
Predicting the Fragmentation Fingerprint of (3-Chloropyridin-4-yl)methylamine
Electron Ionization (EI) Fragmentation
Under the high-energy conditions of electron ionization (EI), we can anticipate the following key fragmentation pathways:
-
Alpha-Cleavage: This is a dominant fragmentation pathway for amines.[2][4] The cleavage of the C-C bond adjacent to the nitrogen atom is expected, leading to the formation of a stable iminium cation. For (3-Chloropyridin-4-yl)methylamine, this would result in the loss of a hydrogen radical (H•) to form a resonance-stabilized ion at m/z 141.
-
Benzylic-type Cleavage: The bond between the pyridine ring and the methylamine group is analogous to a benzylic bond. Cleavage of this bond would lead to the formation of a chloropyridinylmethyl cation or a chloropyridine radical cation, depending on where the charge resides. The loss of the •CH2NH2 radical (m/z 30) would result in a fragment at m/z 112. Conversely, the formation of the [CH2NH2]+ ion would be observed at m/z 30.[5][6]
-
Loss of Chlorine: The chlorine atom can be lost as a radical (•Cl), leading to a fragment ion at m/z 107.
-
Pyridine Ring Fragmentation: While the pyridine ring is relatively stable, it can undergo fragmentation under high energy, leading to the loss of HCN (27 u) or other small neutral molecules.
Electrospray Ionization (ESI) Fragmentation
In the softer ionization technique of electrospray ionization (ESI), fragmentation is typically induced through collision-induced dissociation (CID) of the protonated molecule [M+H]+.
-
Loss of Ammonia: A characteristic fragmentation of protonated benzylamines is the loss of ammonia (NH3).[1][7] For (3-Chloropyridin-4-yl)methylamine, this would involve the protonated molecule [M+H]+ at m/z 143 losing NH3 (17 u) to generate a prominent ion at m/z 126.
-
Formation of the Chloropyridinylmethyl Cation: Similar to EI, the cleavage of the C-N bond can occur, leading to the formation of the chloropyridinylmethyl cation at m/z 126.
The proposed fragmentation pathways are visualized in the diagrams below:
Caption: Predicted EI fragmentation of (3-Chloropyridin-4-yl)methylamine.
Caption: Predicted ESI fragmentation of (3-Chloropyridin-4-yl)methylamine.
Comparative Analysis with Alternative Techniques
While mass spectrometry is a powerful tool, a comprehensive characterization of (3-Chloropyridin-4-yl)methylamine relies on a multi-technique approach.
| Analytical Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (HRMS), structural information via fragmentation. | High sensitivity, small sample requirement, direct molecular weight determination. | Isomers can be difficult to distinguish without tandem MS, fragmentation can be complex. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information on the carbon-hydrogen framework, connectivity of atoms. | Unambiguous structure determination, non-destructive. | Lower sensitivity than MS, requires larger sample amounts, complex spectra for some molecules. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of specific functional groups (e.g., N-H, C-Cl, aromatic C-H). | Fast, non-destructive, provides information on bonding. | Provides limited information on the overall molecular structure, not suitable for complex mixtures. |
| Gas Chromatography (GC) & High-Performance Liquid Chromatography (HPLC) | Separation of the compound from a mixture, retention time for identification. | Excellent for purity determination and quantification.[8] | Does not provide structural information on its own, requires coupling with a detector like MS. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This protocol is designed for a standard GC-MS system equipped with an electron ionization source.
-
Sample Preparation:
-
Dissolve 1 mg of (3-Chloropyridin-4-yl)methylamine in 1 mL of a suitable volatile solvent (e.g., methanol or dichloromethane).
-
Vortex the solution to ensure complete dissolution.
-
If necessary, dilute the sample further to a final concentration of 10-100 µg/mL.
-
-
GC Conditions:
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) such as a DB-5ms or equivalent.
-
Oven Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Final hold: 5 minutes at 280°C.
-
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 30-300.
-
Caption: Workflow for GC-MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
This protocol is suitable for an LC-MS/MS system with an electrospray ionization source.
-
Sample Preparation:
-
Dissolve 1 mg of (3-Chloropyridin-4-yl)methylamine in 1 mL of a 50:50 mixture of water and methanol.
-
Vortex and sonicate if necessary to ensure complete dissolution.
-
Filter the sample through a 0.22 µm syringe filter.
-
Dilute the sample to a final concentration of 1-10 µg/mL with the initial mobile phase composition.
-
-
LC Conditions:
-
Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-7 min: 5% to 95% B
-
7-9 min: 95% B
-
9-10 min: 95% to 5% B
-
10-12 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
MS Conditions:
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Full Scan MS: m/z 50-300.
-
Tandem MS (MS/MS):
-
Select the precursor ion [M+H]+ at m/z 143.
-
Apply a collision energy ramp (e.g., 10-40 eV) to observe fragmentation.
-
-
Conclusion
The mass spectrometric analysis of (3-Chloropyridin-4-yl)methylamine, guided by an understanding of fundamental fragmentation mechanisms, provides invaluable structural information. While direct experimental data is not always available, predictive analysis based on analogous compounds offers a robust starting point for characterization. The integration of mass spectrometry with other analytical techniques such as NMR and FTIR is essential for a comprehensive and unambiguous structural elucidation, a critical step in the advancement of drug discovery and development.
References
-
PubMed. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Available from: [Link]
-
PubMed. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Available from: [Link]
-
ResearchGate. Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations | Request PDF. Available from: [Link]
-
Wiley Online Library. Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. Available from: [Link]
-
ACS Publications. Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides | Journal of the American Society for Mass Spectrometry. Available from: [Link]
-
SpringerLink. Synthesis, characterisation, biological and theoretical studies of novel pyridine derivatives. Available from: [Link]
-
Agency for Toxic Substances and Disease Registry. 6. ANALYTICAL METHODS. Available from: [Link]
-
MDPI. RETRACTED: Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid–Styrene Derivatives for Antimicrobial and Fluorescence Applications. Available from: [Link]
-
Baghdad Science Journal. Synthesis and Characterization of Some New Pyridine and Pyrimidine Derivatives and Studying Their Biological Activities. Available from: [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]
-
Doc Brown's Chemistry. mass spectrum of methylamine CH5N CH3NH2 fragmentation pattern of m/z m/e ions for ... Available from: [Link]
-
University of Massachusetts Lowell. Mass Spectrometry: Fragmentation. Available from: [Link]
-
ResearchGate. Mass fragmentation pattern for complexes 1-4 | Download Table. Available from: [Link]
-
National Center for Biotechnology Information. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. Available from: [Link]
-
National Institute of Standards and Technology. Methylamine - the NIST WebBook. Available from: [Link]
-
Arkivoc. Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. Available from: [Link]
-
Scribd. Mass Spectrometry: Fragmentation Patterns | PDF | Ester | Amine. Available from: [Link]
-
ResearchGate. Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. Available from: [Link]
-
PubMed. In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. Available from: [Link]
-
Macedonian Pharmaceutical Bulletin. ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXI. Available from: [Link]
-
MDPI. Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Available from: [Link]
-
PubMed. Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples. Available from: [Link]
-
National Institute of Standards and Technology. Methylamine - the NIST WebBook. Available from: [Link]
-
GovInfo. EPA/NIH Mass Spectral Data Base. Available from: [Link]
Sources
- 1. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. mass spectrum of methylamine CH5N CH3NH2 fragmentation pattern of m/z m/e ions for analysis and identification of methylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. Methylamine [webbook.nist.gov]
- 7. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
A Comparative Guide to the Synthesis of Chloropyridin-4-yl Amines: A Benchmarking of Yields Against Literature Precedents
For researchers, scientists, and professionals in drug development, the chloropyridin-4-yl amine scaffold is a cornerstone of medicinal chemistry, appearing in a multitude of bioactive molecules. The efficient and regioselective synthesis of these intermediates is therefore of paramount importance. This guide provides an in-depth, objective comparison of the most common synthetic strategies for obtaining chloropyridin-4-yl amines, with a focus on benchmarking reported yields from established literature. We will delve into the mechanistic underpinnings of these methods, providing not just protocols, but also the scientific rationale behind the experimental choices.
The Workhorse: Nitration and Reduction of 2-Chloropyridine
One of the most established and industrially relevant methods for the synthesis of 2-chloro-4-aminopyridine is a two-step sequence involving the nitration of 2-chloropyridine followed by the reduction of the resulting nitro intermediate. This method's prevalence is due to the low cost of the starting material, 2-chloropyridine, and the use of common, readily available reagents.[1]
Mechanistic Rationale
The pyridine ring is inherently electron-deficient and thus resistant to electrophilic aromatic substitution. To overcome this, the pyridine nitrogen is first oxidized to an N-oxide. This N-oxide functionality serves two critical roles: it electronically activates the pyridine ring, particularly at the 4-position, making it more susceptible to electrophilic attack, and it sterically directs the incoming nitro group to the C4 position. The subsequent nitration proceeds via a standard electrophilic aromatic substitution mechanism. The final step involves the reduction of the nitro group to an amine, for which a variety of reducing agents can be employed, with iron powder in acetic acid being a common and cost-effective choice.[1][2]
Representative Experimental Protocol
The following protocol for the synthesis of 2-chloro-4-aminopyridine is adapted from a patented industrial method.[2]
Step 1: Synthesis of 2-chloro-4-nitropyridine N-oxide
-
2-chloropyridine is oxidized to 2-chloropyridine N-oxide using an oxidizing agent such as hydrogen peroxide in an acetic acid medium at elevated temperatures (e.g., 50-70°C).[1][3]
-
The resulting 2-chloropyridine N-oxide is dissolved in concentrated sulfuric acid and cooled to between -10 and 0°C.
-
A nitrating mixture (e.g., fuming nitric acid or a mixture of nitric and sulfuric acids) is added dropwise while maintaining the low temperature.
-
The reaction mixture is then slowly warmed to 60-70°C and held for several hours until the reaction is complete, as monitored by TLC.
-
The reaction is quenched by pouring it into ice water and neutralized with a base (e.g., sodium hydroxide solution) to precipitate the 2-chloro-4-nitropyridine N-oxide.
Step 2: Reduction to 2-chloro-4-aminopyridine
-
To a flask containing 2-chloro-4-nitropyridine N-oxide (0.2 mol), add iron powder (0.7 mol) and glacial acetic acid (250 mL).[2]
-
Heat the mixture to reflux for 1.5 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and adjust the pH to 7.0-8.0 with a 50 wt.% aqueous sodium hydroxide solution.
-
Extract the product with diethyl ether (3 x 500 mL).
-
Wash the combined organic layers with saturated aqueous sodium chloride and then water.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and recrystallize from a 1:1 mixture of benzene and cyclohexane to afford 2-chloro-4-aminopyridine.
Reported Yield: 91.3%[2]
Modern Approaches: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a powerful tool for the formation of C-N bonds.[4][5] This palladium-catalyzed cross-coupling reaction is particularly useful for the amination of heteroaryl halides, including chloropyridines. A key challenge in the synthesis of chloropyridin-4-yl amines from dichloropyridines is achieving the desired regioselectivity.
The Regioselectivity Challenge with 2,4-Dichloropyridine
In 2,4-dichloropyridine, the chlorine atom at the 2-position is generally more reactive towards oxidative addition to the palladium(0) catalyst than the chlorine at the 4-position. This often leads to the preferential formation of 2-amino-4-chloropyridine derivatives.[6] Achieving selective amination at the C4 position requires careful selection of the catalyst system (palladium precursor and ligand) and reaction conditions. However, for the synthesis of N-substituted 2-amino-4-chloropyridines, this inherent selectivity is advantageous.
While direct amination of 2,4-dichloropyridine with ammonia or an ammonia surrogate to yield the parent 4-amino-2-chloropyridine via Buchwald-Hartwig is challenging and less commonly reported with high yields for the 4-amino isomer, the methodology is highly effective for synthesizing N-substituted derivatives. For the synthesis of the parent aminopyridine, ammonia equivalents like benzophenone imine can be used, followed by hydrolysis.[7] More recent advancements have also demonstrated the direct use of aqueous ammonia with specialized ligand systems.
Representative Experimental Protocol (for N-Aryl-2-amino-4-chloropyridine)
The following is a general procedure for the regioselective Buchwald-Hartwig amination of 2,4-dichloropyridine at the C2 position.[6]
-
To an oven-dried flask, add the palladium precursor (e.g., Pd(OAc)₂), a suitable phosphine ligand (e.g., Xantphos), and a strong, non-nucleophilic base (e.g., NaOtBu).
-
Purge the flask with an inert gas (e.g., argon or nitrogen).
-
Add a solution of 2,4-dichloropyridine and the desired amine in a dry, degassed solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture at a specified temperature (typically 80-110°C) until the starting material is consumed (monitored by GC-MS or LC-MS).
-
Cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Yields: Good to excellent yields are often reported for the C2 amination of 2,4-dichloropyridine with various anilines and heterocyclic amines.[6]
Direct Displacement: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) offers a direct, transition-metal-free route to aminopyridines.[8] The success of this reaction hinges on the presence of electron-withdrawing groups that activate the pyridine ring towards nucleophilic attack. The reactivity of halogens in SNAr reactions on pyridine rings generally follows the order F > Cl > Br > I.
Principles of Regioselectivity in SNAr
The position of nucleophilic attack is dictated by the ability of the pyridine ring to stabilize the negative charge in the Meisenheimer intermediate. For chloropyridines, the presence of other electron-withdrawing groups and their positions are crucial in determining the regioselectivity of amination. For instance, in 2,4-dichloropyrimidine, which is more activated than dichloropyridine, amination often favors the 4-position.[9] For dichloropyridines, the inherent electronic properties favor substitution at the 2- and 6-positions. However, placing a strong electron-withdrawing group, such as a nitro group, at the 3- or 5-position can activate the 4-position for SNAr.
Representative Experimental Protocol (Amination of an Activated Pyridine)
The following protocol describes the amination of 3,5-dichloro-2,4,6-trifluoropyridine, where the fluorine at the 4-position is selectively displaced by ammonia.
-
Charge a pressurized reaction vessel with 3,5-dichloro-2,4,6-trifluoropyridine and a suitable solvent like N-Methyl-2-pyrrolidone (NMP).
-
Seal the vessel and cool the contents to 0-5°C.
-
Introduce ammonia gas into the reaction mixture while maintaining the low temperature.
-
After the addition is complete, allow the reaction to proceed with stirring for several hours.
-
Upon completion, filter the reaction mixture to remove any solid byproducts.
-
The product, 4-amino-3,5-dichloro-2,6-difluoropyridine, is isolated from the filtrate by fractional distillation under reduced pressure.
The Classic Route: Chichibabin Amination
The Chichibabin reaction is a classical method for the direct amination of pyridines using sodium amide (NaNH₂).[10] The reaction proceeds via nucleophilic addition of the amide anion to the pyridine ring, followed by the elimination of a hydride ion.[7][10]
Regioselectivity and Limitations
The Chichibabin reaction predominantly yields 2-aminopyridines. This is due to the preferential attack of the nucleophilic amide at the electron-deficient C2 and C6 positions. Amination at the 4-position is generally not favored and occurs with low yields, typically only when both the 2- and 6-positions are blocked by other substituents.[7] Therefore, for the synthesis of 2-chloro-4-aminopyridine, the Chichibabin amination of 2-chloropyridine would be expected to primarily yield 2-amino-6-chloropyridine, making this method unsuitable for the desired isomer.
Recent modifications using a NaH-iodide composite have been shown to facilitate the Chichibabin amination under milder conditions with a broader range of primary alkylamines, consistently yielding 2-amino derivatives in high yields (e.g., 93-95%).[6][11]
Yield Comparison Summary
| Synthetic Method | Target Compound | Starting Material | Key Reagents | Reported Yield (%) | Reference |
| Nitration & Reduction | 2-chloro-4-aminopyridine | 2-chloropyridine | H₂O₂/AcOH, HNO₃/H₂SO₄, Fe/AcOH | 91.3% | [2] |
| Nitration & Reduction | 2-chloro-4-aminopyridine | 2-chloro-4-nitropyridine N-oxide | Fe, HCl, EtOH/H₂O | 85% | [3] |
| Buchwald-Hartwig | N-aryl-2-amino-4-chloropyridines | 2,4-dichloropyridine | Pd(OAc)₂, Xantphos, NaOtBu | Good to Excellent | [6] |
| SNAr | 4-amino-3,5-dichloro-2,6-difluoropyridine | 3,5-dichloro-2,4,6-trifluoropyridine | NH₃, NMP | Not specified | - |
| Chichibabin | N-butylpyridin-2-amine | Pyridine | n-butylamine, NaH, LiI | 93% | [6] |
Visualizing the Synthetic Workflows
Caption: Workflow for the synthesis of 2-chloro-4-aminopyridine via nitration and reduction.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. journals.iucr.org [journals.iucr.org]
- 3. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig Amination with Aqueous Ammonia [synthesisspotlight.com]
- 5. wuxibiology.com [wuxibiology.com]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. sci-hub.box [sci-hub.box]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 4-Amino-3,5-dichloropyridine - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (3-Chloropyridin-4-yl)methylamine: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the synthesis and handling of novel chemical entities are routine. With this innovation comes the critical responsibility of ensuring the safe and compliant disposal of all chemical waste. This guide provides a comprehensive, step-by-step protocol for the proper disposal of amine, a halogenated pyridine derivative. Adherence to these procedures is paramount for personnel safety, environmental protection, and regulatory compliance.
The structural components of amine—a chlorinated pyridine ring and an amine group—suggest that it should be treated as a hazardous substance. Aminopyridines are known for their high toxicity, and halogenated organic compounds present specific environmental concerns.[1][2][3] Therefore, a cautious and well-documented disposal pathway is essential.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes of liquid waste and contact with solid residues. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents dermal absorption, a common route of exposure for toxic chemicals.[4] |
| Body Protection | Flame-resistant lab coat | Provides a barrier against spills and contamination of personal clothing.[4] |
| Footwear | Closed-toe shoes | Protects feet from spills and falling objects.[4] |
| Respiratory Protection | Use in a certified chemical fume hood | Minimizes the risk of inhaling potentially toxic dust or vapors. |
II. Waste Segregation and Container Management: The First Line of Defense
Proper segregation of chemical waste is the most critical step in preventing dangerous reactions and ensuring compliant disposal.[4] Never mix incompatible waste streams.
Key Principles:
-
Dedicated Waste Container: All waste containing amine, including neat compound, solutions, and contaminated materials, must be collected in a dedicated, properly labeled hazardous waste container.
-
Container Compatibility: The container must be made of a material chemically compatible with the waste. For halogenated organic compounds, a high-density polyethylene (HDPE) or glass container is typically appropriate.[5]
-
Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "amine". The label should also include the date accumulation started and the primary hazards (e.g., "Toxic," "Environmental Hazard").[5][6]
-
Keep it Closed: Waste containers must be kept tightly sealed except when adding waste.[5]
III. Step-by-Step Disposal Protocol
The following protocol outlines the procedural steps for the safe disposal of amine waste.
1. Waste Collection:
-
Solid Waste: Collect solid amine waste, including contaminated personal protective equipment (gloves, weighing paper), in a designated solid waste container. This container should be lined with a clear plastic bag.[6]
-
Liquid Waste:
-
Halogenated Waste Stream: Collect all liquid waste containing amine in a designated "Halogenated Organic Waste" container. This is crucial as the disposal methods and costs for halogenated and non-halogenated solvents differ significantly.[7]
-
Aqueous Waste: Do not dispose of aqueous solutions containing this compound down the drain.[2] Collect them in a separate, clearly labeled aqueous hazardous waste container.
-
-
Empty Containers:
-
Thoroughly rinse the original container with a suitable solvent (e.g., acetone or ethanol) three times.
-
The first rinseate must be collected and disposed of as hazardous waste in the appropriate liquid waste container.[5]
-
Subsequent rinses can often be collected as hazardous waste as well, depending on institutional policies.
-
After triple rinsing and allowing the container to air dry in a fume hood, deface or remove the original label and dispose of the container according to your institution's guidelines for empty chemical containers.
-
2. Waste Storage:
-
Store hazardous waste containers in a designated and well-ventilated satellite accumulation area within the laboratory.
-
Ensure secondary containment is used for all liquid waste containers to prevent the spread of spills.[5]
-
Segregate the waste from incompatible materials, particularly strong oxidizing agents, acids, and bases.[8]
3. Waste Pickup and Disposal:
-
Once the waste container is full or has been in accumulation for the maximum allowable time per institutional and regulatory guidelines (often six months for academic labs), arrange for a pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[9]
-
The ultimate disposal method for halogenated organic waste is typically high-temperature incineration at a permitted facility.[10] This process is designed to destroy the organic compounds and manage the resulting acid gases.
IV. Logical Workflow for Disposal Decisions
The following diagram illustrates the decision-making process for the proper disposal of waste generated from experiments involving amine.
Caption: Decision workflow for the disposal of amine waste.
V. Conclusion: A Culture of Safety
The responsible management of chemical waste is a cornerstone of a safe and compliant laboratory environment. For novel compounds like amine, where specific data may be limited, a conservative approach based on the properties of analogous structures is essential. By following these detailed procedures, researchers can protect themselves, their colleagues, and the environment, fostering a deeply ingrained culture of safety.
References
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide - Research Areas. Dartmouth Policy Portal. Retrieved from [Link]
-
The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]
-
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
-
Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety. Retrieved from [Link]
-
Suvchem Laboratory Chemicals. (n.d.). 2-AMINOPYRIDINE (FOR SYNTHESIS) (ORTHO-AMINO PYRIDINE). Retrieved from [Link]
-
Loba Chemie. (2012, December 11). 3-AMINOPYRIDINE MSDS. Retrieved from [Link]
-
Alkali Metals Limited. (n.d.). MSDS Name: 2-AMINO PYRIDINE. Retrieved from [Link]
-
s d fine-chem limited. (n.d.). 4-aminopyridine. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (1989). Production, Import, Use, and Disposal of Pyridine. Retrieved from [Link]
-
Vita-D-Chlor. (n.d.). Guidance Manual for Disposal of Chlorinated Water. Retrieved from [Link]
-
UW-La Crosse. (2019, March). Appendix A: Disposal Procedures by Chemical. Retrieved from [Link]
-
NOP. (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling. Retrieved from [Link]
-
Washington State University. (n.d.). Pyridine Standard Operating Procedure. Retrieved from [Link]
Sources
- 1. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. lobachemie.com [lobachemie.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. Making sure you're not a bot! [oc-praktikum.de]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. danielshealth.com [danielshealth.com]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
